molecular formula C6H13O9P-2 B1260725 D-mannitol 1-phosphate(2-)

D-mannitol 1-phosphate(2-)

Cat. No.: B1260725
M. Wt: 260.14 g/mol
InChI Key: GACTWZZMVMUKNG-KVTDHHQDSA-L
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Description

Chemical Structure and Properties

Molecular Characteristics

Molecular Formula and Mass

D-mannitol 1-phosphate(2-) possesses the molecular formula C6H13O9P, representing the dianion form of the parent compound. The average molecular mass of this species is 260.135 daltons, while the monoisotopic mass is precisely 260.030816 daltons. This molecular weight reflects the deprotonated state of the phosphate group, where two hydrogen atoms have been removed compared to the neutral acid form that exhibits a molecular weight of 262.15 grams per mole. The Chemical Abstract Service registry number for the parent compound is 15806-48-1, providing a unique identifier for this chemical entity.

The molecular composition includes six carbon atoms forming the mannitol backbone, thirteen hydrogen atoms distributed across hydroxyl groups and the carbon framework, nine oxygen atoms contributed by five hydroxyl groups and the phosphate moiety, and one phosphorus atom within the phosphate ester linkage. The exact mass calculations demonstrate high precision in molecular weight determination, with computational methods providing consistent values across multiple databases. The heavy atom count totals sixteen atoms, excluding hydrogen, which contributes to the overall molecular complexity and three-dimensional structure.

Stereochemical Configuration

The stereochemical configuration of D-mannitol 1-phosphate(2-) follows the (2R,3R,4R,5R) absolute configuration, establishing the precise three-dimensional arrangement of substituents around each chiral center. This specific stereochemistry places all four defined stereocenters in the R configuration, creating a unique spatial arrangement that distinguishes this compound from other possible stereoisomers. The International Union of Pure and Applied Chemistry name reflects this stereochemistry as 1-O-phosphonato-D-mannitol, emphasizing the D-configuration of the mannitol backbone.

The compound contains four defined atom stereocenters with no undefined stereocenters, indicating complete stereochemical characterization. The stereochemical integrity remains preserved in various salt forms, including the lithium salt derivative, where the same (2R,3R,4R,5R) configuration is maintained. This stereochemical arrangement influences the compound's interaction with enzymes, receptors, and other chiral molecules in biological systems. The specific orientation of hydroxyl groups creates distinct binding sites and determines the compound's participation in stereospecific reactions.

Functional Groups and Bonding

D-mannitol 1-phosphate(2-) contains multiple functional groups that define its chemical behavior and reactivity patterns. The primary functional groups include five hydroxyl groups distributed along the six-carbon alditol chain and one phosphate ester group attached to the terminal carbon. The hydroxyl groups are positioned at carbons 2, 3, 4, 5, and 6, while the phosphate group forms an ester linkage with the primary carbon at position 1.

The phosphate group in the dianion form carries a formal charge of negative two, resulting from the loss of two protons from the phosphoric acid moiety. This ionization state significantly influences the compound's electrostatic properties and solubility characteristics. The phosphorus atom maintains tetrahedral geometry with four oxygen atoms, three of which participate in the anionic charge distribution. The carbon-oxygen-phosphorus linkage represents a phosphoester bond, which exhibits specific reactivity patterns and hydrolysis susceptibility under various conditions.

Physical Properties

Solubility and Stability

D-mannitol 1-phosphate(2-) demonstrates considerable water solubility, with reported values of 26.6 grams per liter under standard conditions. This high aqueous solubility results from the compound's multiple hydroxyl groups and the ionic nature of the phosphate group in its dianion form. The presence of five hydroxyl groups creates extensive hydrogen bonding networks with water molecules, facilitating dissolution and maintaining stable aqueous solutions. The compound exhibits enhanced solubility compared to neutral sugar alcohols due to the charged phosphate group's strong electrostatic interactions with water.

The logarithmic partition coefficient values indicate the compound's hydrophilic nature, with reported logP values ranging from -2.3 to -3.9, confirming strong preference for aqueous phases over organic solvents. The extremely negative logP values reflect the compound's inability to partition into lipophilic environments, consistent with its highly polar structure. Stability assessments demonstrate that the compound maintains structural integrity under physiological conditions, though the phosphoester bond remains susceptible to hydrolytic cleavage under extreme pH conditions.

The compound exhibits thermal stability up to approximately 250 degrees Celsius before decomposition occurs. Storage recommendations typically specify temperatures of negative twenty degrees Celsius for long-term preservation, indicating moderate thermal sensitivity. The crystalline forms, particularly salt derivatives, demonstrate enhanced stability compared to the free acid form.

Spectroscopic Properties

Spectroscopic characterization of D-mannitol 1-phosphate(2-) reveals distinctive features across multiple analytical techniques. The compound exhibits specific Nuclear Magnetic Resonance signatures that confirm its structural identity and stereochemical configuration. Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments associated with the hydroxyl groups and the carbon backbone. Carbon-13 Nuclear Magnetic Resonance spectroscopy offers insights into the carbon framework and the chemical environments surrounding each carbon atom.

The InChI identifier GACTWZZMVMUKNG-KVTDHHQDSA-N provides a unique computational representation of the compound's structure, enabling precise identification across databases. The Simplified Molecular Input Line Entry System representation OCC@@HC@@HC@HC@HCOP(O)(O)=O encodes the complete structural information including stereochemistry. Mass spectrometry analysis confirms the exact molecular mass and provides fragmentation patterns characteristic of phosphorylated sugar alcohols.

The compound's spectroscopic properties enable reliable identification and quantification in complex mixtures. Ultraviolet spectroscopy applications utilize the phosphate group's absorption characteristics for analytical purposes. The multiple hydroxyl groups create characteristic infrared absorption patterns that distinguish this compound from related sugar phosphates.

Crystal Structure

Crystallographic studies of D-mannitol 1-phosphate(2-) and its salt forms reveal detailed three-dimensional structural arrangements. The crystal structure of related enzyme complexes provides insights into the compound's binding conformations and intermolecular interactions. In the crystalline state, the molecules adopt specific conformations that optimize hydrogen bonding networks between adjacent molecules and minimize electrostatic repulsion between charged groups.

The lithium salt form exhibits distinct crystalline properties compared to other metal salt derivatives. The presence of lithium cations influences the crystal packing arrangements and affects the overall stability of the crystalline form. The crystal structure data indicates that the compound maintains its stereochemical integrity in the solid state, with no racemization or epimerization occurring during crystallization processes.

Powder diffraction patterns provide characteristic fingerprints for identifying different polymorphic forms of the compound. The crystalline materials typically appear as white powders with specific melting points and decomposition temperatures that depend on the particular salt form and hydration state. The crystal structures demonstrate how the charged phosphate groups orient to minimize electrostatic repulsion while maximizing favorable intermolecular interactions.

Chemical Reactivity

Phosphate Group Reactivity

The phosphate group in D-mannitol 1-phosphate(2-) exhibits characteristic reactivity patterns typical of phosphoester compounds. The phosphorus center serves as an electrophilic site susceptible to nucleophilic attack by water molecules or hydroxide ions under appropriate conditions. Hydrolysis reactions can proceed through either associative or dissociative mechanisms, depending on the reaction conditions and the specific electrostatic environment. The dianion form demonstrates reduced reactivity compared to the neutral acid form due to electrostatic repulsion between the negatively charged nucleophiles and the anionic phosphate group.

The phosphoester bond exhibits varying stability across different pH ranges, with enhanced stability observed under neutral to slightly basic conditions. Acidic conditions promote hydrolysis through protonation of the phosphate oxygens, which increases the electrophilicity of the phosphorus center and facilitates nucleophilic attack. The rate of hydrolysis depends significantly on temperature, pH, and the presence of metal ions that can coordinate to the phosphate group.

Enzymatic phosphatases demonstrate specific activity toward this substrate, with the reaction proceeding through formation of phosphoenzyme intermediates. The specificity of different phosphatase enzymes depends on their ability to accommodate the particular stereochemistry and size of the mannitol moiety. Metal ions, particularly divalent cations such as magnesium and zinc, can coordinate to the phosphate group and modulate its reactivity through changes in electronic density and geometry.

Hydroxyl Group Interactions

The five hydroxyl groups present in D-mannitol 1-phosphate(2-) participate in various chemical interactions that influence the compound's overall reactivity and binding properties. Each hydroxyl group can serve as both hydrogen bond donor and acceptor, creating multiple sites for intermolecular interactions. The relative reactivity of individual hydroxyl groups depends on their stereochemical environment and the influence of nearby functional groups.

Primary hydroxyl groups, particularly those at the terminal positions, generally exhibit higher reactivity compared to secondary hydroxyl groups due to reduced steric hindrance and greater accessibility. The hydroxyl group at carbon 6 remains unsubstituted in this compound, providing a site for potential chemical modification or conjugation reactions. The stereochemical arrangement of hydroxyl groups creates specific patterns of intramolecular hydrogen bonding that stabilize particular conformations of the molecule.

Chemical derivatization reactions can target specific hydroxyl groups based on their relative reactivity and accessibility. Selective protection strategies enable modification of individual hydroxyl groups while preserving others for subsequent reactions. The hydroxyl groups also participate in complexation reactions with boric acid and other Lewis acids, forming stable cyclic complexes that alter the compound's properties. These interactions can significantly modify the compound's solubility, stability, and biological activity.

Ionization States

D-mannitol 1-phosphate exists in multiple ionization states depending on the solution pH and ionic strength. The phosphate group contains two ionizable protons with distinct dissociation constants that determine the relative populations of different ionic forms. At physiological pH values around 7.4, the compound exists predominantly in the dianion form, designated as D-mannitol 1-phosphate(2-). This ionization state maximizes the negative charge density on the phosphate group and significantly influences the compound's electrostatic properties.

The first dissociation constant corresponds to the loss of the first proton from the phosphoric acid group, while the second dissociation constant governs the formation of the dianion species. The exact values of these dissociation constants depend on temperature, ionic strength, and the presence of other ions in solution that can influence the local electrostatic environment. Buffer systems can stabilize particular ionization states by maintaining specific pH ranges that favor the desired protonation state.

The ionization state directly affects the compound's interaction with metal ions, proteins, and other charged species in biological systems. The dianion form exhibits strong electrostatic interactions with positively charged groups, while the neutral acid form demonstrates different binding affinities and selectivities. Understanding the ionization behavior enables prediction of the compound's behavior under various physiological and experimental conditions, facilitating rational design of systems that utilize this molecule's unique properties.

Properties

Molecular Formula

C6H13O9P-2

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] phosphate

InChI

InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/p-2/t3-,4-,5-,6-/m1/s1

InChI Key

GACTWZZMVMUKNG-KVTDHHQDSA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O)O

Canonical SMILES

C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Role in Microbial Metabolism

D-mannitol 1-phosphate(2-) plays a crucial role in the metabolism of certain bacteria, particularly in stress response mechanisms. For instance, the bacterium Acinetobacter baylyi synthesizes mannitol de novo as a compatible solute to cope with osmotic stress. The enzyme mannitol-1-phosphate dehydrogenase (MtlD) catalyzes the conversion of fructose-6-phosphate to mannitol-1-phosphate, which is then dephosphorylated to mannitol. This process is vital for maintaining osmotic balance under high-salt conditions .

Antimicrobial Target Development

Recent research has identified mannitol-1-phosphate dehydrogenase as a potential target for antibiotic development against drug-resistant bacteria such as Staphylococcus aureus. The inhibition of this enzyme disrupts mannitol metabolism, leading to increased oxidative stress and cell death in bacteria. A study demonstrated that dihydrocelastrol, a competitive inhibitor of mannitol-1-phosphate dehydrogenase, effectively reduced bacterial viability during infections . This finding underscores the importance of D-mannitol 1-phosphate(2-) in developing new antimicrobial strategies.

Agricultural Applications

In agriculture, D-mannitol 1-phosphate(2-) can be utilized to enhance plant stress tolerance. By manipulating the metabolic pathways that involve mannitol synthesis, researchers aim to improve crop resilience against salinity and drought conditions. The accumulation of mannitol serves as an osmoprotectant, helping plants maintain cellular function under adverse environmental conditions.

Biochemical Studies

D-mannitol 1-phosphate(2-) is also employed in biochemical studies to understand enzyme kinetics and metabolic pathways. The bifunctional nature of MtlD, which exhibits both dehydrogenase and phosphatase activities, provides insights into the regulatory mechanisms governing mannitol biosynthesis . Such studies are essential for elucidating metabolic pathways that could be targeted for biotechnological applications.

Table 1: Enzymatic Properties of Mannitol-1-Phosphate Dehydrogenase

EnzymeOrganismFunctionKey Findings
MtlDAcinetobacter baylyiCatalyzes conversion of Fructose-6-PhosphateEssential for osmotic stress response
SaM1PDHStaphylococcus aureusRegulates intracellular mannitol levelsTarget for antibiotic development; inhibition leads to cell death

Table 2: Applications of D-mannitol 1-phosphate(2-)

Application AreaDescriptionImpact
Microbial MetabolismKey role in osmotic balance for bacteriaEnhances survival under stress conditions
Antimicrobial ResearchTarget for new antibioticsPotential to combat drug-resistant infections
AgricultureEnhances plant stress toleranceImproves crop resilience against environmental stresses

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

D-Sorbitol 6-Phosphate(2−)
  • Structure : A hexitol phosphate with a phosphate group at the C6 position.
  • Biological Role : Acts as an intermediate in sorbitol metabolism and is a substrate for dehydrogenases like MTLD, albeit with distinct binding affinity compared to D-mannitol 1-phosphate(2−) due to phosphate positioning .
  • Enzymatic Activity : MTLD from C. neoformans processes both D-mannitol 1-phosphate(2−) and D-sorbitol 6-phosphate(2−), but kinetic studies suggest positional isomerism affects catalytic efficiency .
S-Methyl-5-Thio-D-Ribulose 1-Phosphate(2−)
  • Structure : A phosphorylated ketopentose with a methylthio group at C5 and phosphate at C1.
  • Biological Role: Key intermediate in the methionine salvage pathway.
  • Solubility : Highly water-soluble and acidic, similar to D-mannitol 1-phosphate(2−), due to the charged phosphate group .

Functional Analogues

D-(-)-Mannitol (Unphosphorylated)
  • Structure : The parent sugar alcohol without phosphorylation.
  • Biological Role : Direct substrate for microbial uptake via PTS in some bacteria. In the rumen, its concentration positively correlates with Succiniclasticum abundance, contrasting with the negative correlation observed for D-mannitol 1-phosphate(2−) .
  • Metabolic Relationship : Phosphorylation converts D-mannitol into a charged intermediate (D-mannitol 1-phosphate(2−)), enhancing cellular retention and directing it toward catabolic pathways .
Ethanol
  • Structure : A simple two-carbon alcohol.
  • Enzymatic Cross-Reactivity: MTLD from C. Ethanol’s metabolism diverges entirely from phosphorylated polyols, highlighting the enzyme’s broad substrate flexibility .

Comparative Data Table

Compound Structure Class Phosphate Position Key Biological Role Enzymatic Substrate for MTLD Solubility Profile
D-Mannitol 1-Phosphate(2−) Hexitol phosphate C1 Bacterial carbohydrate transport Yes High (charged)
D-Sorbitol 6-Phosphate(2−) Hexitol phosphate C6 Sorbitol metabolism intermediate Yes High (charged)
S-Methyl-5-Thio-D-Ribulose 1-Phosphate(2−) Modified pentose phosphate C1 Methionine salvage pathway No High (acidic)
D-(-)-Mannitol Sugar alcohol N/A Microbial carbon source No Moderate
Ethanol Simple alcohol N/A Energy metabolism Yes High

Key Research Findings

  • Enzyme Substrate Specificity: MTLD’s activity with D-mannitol 1-phosphate(2−), D-sorbitol 6-phosphate(2−), and ethanol underscores convergent evolution in dehydrogenase substrate recognition, despite structural dissimilarity .
  • Microbial Interactions : In ruminants, D-mannitol 1-phosphate(2−) levels inversely correlate with Prevotella and Succiniclasticum, suggesting its role as a dynamic metabolite in microbial competition or symbiosis .
  • Metabolic Divergence : Phosphorylation distinguishes D-mannitol 1-phosphate(2−) from its uncharged counterpart, directing it into specific pathways (e.g., glycolysis or pentose phosphate shunt) .

Preparation Methods

Chemical Synthesis Approaches

Phosphorylation of D-Mannitol

Early chemical methods involved direct phosphorylation of D-mannitol using phosphoryl chloride (POCl₃) in pyridine. This method, adapted from glucose-6-phosphate synthesis, proceeds via nucleophilic substitution where the hydroxyl group at the 1-position of mannitol reacts with POCl₃. However, the reaction’s harsh conditions (e.g., anhydrous pyridine, elevated temperatures) led to heterogeneous mixtures of phosphorylated isomers, necessitating laborious recrystallization. Isolated yields of Man1P were limited to 9%, with contamination from mannitol-2-phosphate and mannitol-6-phosphate.

Radioactive Isotope Labeling

For tracer studies, Seegmiller’s method was modified to synthesize Man1P labeled with ¹⁴C and ³²P. Mannitol-1-¹⁴C was phosphorylated using ³²P-labeled polyphosphoric acid, followed by ion-exchange chromatography. This yielded radiochemically pure Man1P-¹⁴C-³²P with specific activities suitable for metabolic tracing. However, scalability remained constrained by the cost and handling of radioactive reagents.

Enzymatic Synthesis

Bi-Enzymatic NADH Recycling System

A breakthrough enzymatic method employs Aspergillus fumigatus mannitol-1-phosphate dehydrogenase (AfM1PDH) coupled with Candida boidinii formate dehydrogenase (CbFDH). The system reduces fructose-6-phosphate (Fru6P) to Man1P using NADH, while CbFDH regenerates NADH via formate oxidation (Figure 1). Key advantages include:

  • Substrate specificity : AfM1PDH exclusively converts Fru6P to Man1P, avoiding isomer contamination.
  • Yield : 90% conversion of 200 mM Fru6P to Man1P within 20 hours.
  • Deuterium labeling : Substituting formate with deuterated formate yields 5-[²H]-Man1P for NMR studies.
Optimization Insights
  • Enzyme ratios : A 2.5:1 activity ratio of CbFDH to AfM1PDH ensures NADH recycling without substrate inhibition.
  • Cofactor concentration : 0.5 mM NAD⁺ balances cost and reaction efficiency.
  • pH control : Maintaining pH 7.5 stabilizes both enzymes.

Recombinant Enzyme Production

Heterologous expression of AfM1PDH in Escherichia coli enabled large-scale enzyme production. Purification via ammonium sulfate precipitation and affinity chromatography yielded AfM1PDH with a specific activity of 228.6 U/mg. Similar strategies were applied to Synechococcus sp. PCC 7002, where a fusion enzyme (M1PDH-M1Pase) catalyzed sequential Fru6P reduction and dephosphorylation.

Microbial Biosynthesis

Cyanobacterial Cell Factories

Engineered Synechococcus elongatus PCC 7942 strains with inducible mtlD (mannitol-1-phosphate dehydrogenase) and constitutive m1p (mannitol-1-phosphatase) genes produced 1.5 g/L mannitol in 12 days. While this system primarily generates mannitol, intracellular Man1P accumulation was confirmed via NMR. Key modifications included:

  • Riboswitch regulation : Theophylline-responsive riboswitches controlled mtlD expression, reducing metabolic burden.
  • Genetic stability : Long-term cultivation (2+ months) showed no operon mutations, ensuring sustained Man1P synthesis.

Escherichia coli Metabolic Engineering

Plasmid-based overexpression of the mtl operon (mtlA: enzyme IImtl; mtlD: Man1P dehydrogenase) in E. coli increased Man1P dehydrogenase activity 4–5 fold. However, Man1P was rapidly dephosphorylated to mannitol, necessitating phosphatase inhibition for isolation.

Comparative Analysis of Preparation Methods

Method Yield Purity Scalability Cost
Chemical phosphorylation 9% Low Limited Moderate
Enzymatic (AfM1PDH) 90% High High High (enzyme)
Cyanobacterial 1.5 g/L Moderate Industrial Low
E. coli recombinant N/A Low Moderate Moderate

Key Findings :

  • Enzymatic synthesis offers superior yield and purity but requires expensive NAD⁺ and purified enzymes.
  • Cyanobacterial systems provide sustainable production but necessitate downstream processing to isolate Man1P.
  • Chemical methods, though outdated, remain relevant for isotopic labeling.

Q & A

Q. How to validate the role of D-mannitol 1-phosphate in osmoregulation using knockout models?

  • Methodological Answer : Construct mtlD (M1PDH gene) knockout mutants in E. coli via homologous recombination. Compare growth under osmotic stress (e.g., 0.5 M NaCl) with wild-type strains. Supplement media with D-mannitol 1-phosphate and quantify intracellular polyols via GC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.